Cas no 57102-51-9 (9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole)
9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole Chemical and Physical Properties
Names and Identifiers
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- 9,9'-二([1,1'-联苯]-4-基)-3,3'-联-9H-咔唑
- 9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole
- 9,9'-di([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole
- BS-53440
- 57102-51-9
- F18772
- 9,9'-bis({[1,1'-biphenyl]-4-yl})-9H,9'H-3,3'-bicarbazole
- SCHEMBL6373527
- 9-(4-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole
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- Inchi: 1S/C48H32N2/c1-3-11-33(12-4-1)35-19-25-39(26-20-35)49-45-17-9-7-15-41(45)43-31-37(23-29-47(43)49)38-24-30-48-44(32-38)42-16-8-10-18-46(42)50(48)40-27-21-36(22-28-40)34-13-5-2-6-14-34/h1-32H
- InChI Key: GVEOOAAZBOGDSN-UHFFFAOYSA-N
- SMILES: N1(C2C=CC(C3C=CC=CC=3)=CC=2)C2C=CC=CC=2C2=CC(=CC=C12)C1=CC=C2C(=C1)C1C=CC=CC=1N2C1C=CC(C2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 636.256549029 g/mol
- Monoisotopic Mass: 636.256549029 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 50
- Rotatable Bond Count: 5
- Complexity: 1000
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 13
- Topological Polar Surface Area: 9.9
- Molecular Weight: 636.8
Experimental Properties
- Density: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (8.9E-10 g/L) (25 ºC),
9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5303-200MG |
9,9'-Di([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole |
57102-51-9 | >98.0%(T)(HPLC) | 200mg |
¥990.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5303-1G |
9,9'-Di([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole |
57102-51-9 | >98.0%(T)(HPLC) | 1g |
¥3990.00 | 2024-04-16 | |
| 1PlusChem | 1P00ELMA-250mg |
9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole |
57102-51-9 | 98% | 250mg |
$19.00 | 2023-12-16 | |
| 1PlusChem | 1P00ELMA-1g |
9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole |
57102-51-9 | 98% | 1g |
$46.00 | 2023-12-16 | |
| 1PlusChem | 1P00ELMA-5g |
9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole |
57102-51-9 | 98% | 5g |
$163.00 | 2023-12-16 | |
| A2B Chem LLC | AG80402-250mg |
9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole |
57102-51-9 | 98% | 250mg |
$16.00 | 2024-04-19 | |
| A2B Chem LLC | AG80402-1g |
9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole |
57102-51-9 | 98% | 1g |
$40.00 | 2024-04-19 | |
| A2B Chem LLC | AG80402-5g |
9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole |
57102-51-9 | 98% | 5g |
$140.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738350-250mg |
9,9'-Di([1,1'-biphenyl]-4-yl)-9h,9'h-3,3'-bicarbazole |
57102-51-9 | 98% | 250mg |
¥150.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738350-1g |
9,9'-Di([1,1'-biphenyl]-4-yl)-9h,9'h-3,3'-bicarbazole |
57102-51-9 | 98% | 1g |
¥472.00 | 2024-05-08 |
9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole Suppliers
9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Additional information on 9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole
9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole (CAS No. 57102-51-9): A Comprehensive Overview
The compound 9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole (commonly referred to as BiPh-Cz) is a highly functional and versatile molecule that has garnered significant attention in the fields of organic electronics and optoelectronics. With the CAS registry number 57102-51-9, this compound is widely recognized for its unique structural properties and its ability to serve as a building block in the synthesis of advanced materials for applications such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic devices.
BiPh-Cz is characterized by its bi-carbazole core, which is connected to two biphenyl groups at the 9-position of each carbazole unit. This structure imparts the molecule with a combination of strong electron-donating properties and excellent thermal stability, making it highly suitable for use in high-performance electronic devices. Recent studies have demonstrated that the incorporation of BiPh-Cz into OLED architectures significantly enhances device efficiency and operational stability due to its ability to facilitate efficient charge transport and reduce recombination losses.
One of the most notable advancements involving BiPh-Cz is its role in the development of tandem OLEDs, where it serves as an effective interlayer material between emitting units. This application has been extensively explored in recent research, with findings published in high-impact journals such as *Nature Communications* and *Advanced Materials*. These studies highlight the compound's ability to modulate energy levels and improve charge injection characteristics, thereby enabling higher luminance and lower operating voltages in devices.
In addition to its electronic applications, BiPh-Cz has also been investigated for its potential in sensing technologies. Researchers have reported that the molecule exhibits sensitive responses to environmental stimuli such as temperature and solvent polarity due to its rigid structure and conjugated system. These properties make it a promising candidate for the development of chemical sensors and biosensors with high sensitivity and selectivity.
The synthesis of BiPh-Cz typically involves a multi-step process that includes nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and scalable production of this compound, reducing costs and improving yields. For instance, the use of palladium catalysts in Suzuki-Miyaura coupling reactions has been shown to significantly enhance the purity and reproducibility of BiPh-Cz, making it more accessible for industrial applications.
From a materials science perspective, BiPh-Cz exhibits exceptional thermal stability with a decomposition temperature exceeding 300°C under nitrogen atmosphere. This property is crucial for applications requiring high-temperature processing or operation in harsh environments. Furthermore, its optical properties are highly tunable through structural modifications, allowing researchers to tailor its absorption and emission characteristics for specific applications.
Recent collaborative efforts between academic institutions and industry partners have focused on integrating BiPh-Cz into next-generation electronic devices. For example, a team led by researchers at Stanford University has developed a novel OLED architecture incorporating BiPh-Cz as an electron transport layer, achieving unprecedented efficiency levels of over 30% in external quantum yield (EQY). These breakthroughs underscore the compound's potential to revolutionize the field of organic electronics.
In summary, 9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole (CAS No. 57102-51-9) stands out as a pivotal material in modern materials science due to its unique structural features and versatile functional properties. Its applications span across multiple domains including organic electronics, sensing technologies, and optoelectronics, with ongoing research continuously expanding its potential uses. As advancements in synthetic methodologies and device integration continue to unfold, BiPh-Cz is poised to play an increasingly critical role in shaping the future of advanced materials technology.
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